2-Heptyl-4-hydroxyquinoline n-oxide 2-Heptyl-4-hydroxyquinoline n-oxide 2-heptyl-4-hydroxyquinoline N-oxide is an inhibitor of the mitochondrial respiratory chain at cytochrome bc1 and of photosynthetic electron flow immediately before cytochrome b559. It is a monohydroxyquinoline and a quinoline N-oxide.
2-Heptyl-4-hydroxyquinoline n-oxide is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 341-88-8
VCID: VC0005455
InChI: InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12,19H,2-6,9H2,1H3
SMILES: CCCCCCCC1=CC(=O)C2=CC=CC=C2N1O
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol

2-Heptyl-4-hydroxyquinoline n-oxide

CAS No.: 341-88-8

Cat. No.: VC0005455

Molecular Formula: C16H21NO2

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

2-Heptyl-4-hydroxyquinoline n-oxide - 341-88-8

CAS No. 341-88-8
Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
IUPAC Name 2-heptyl-1-hydroxyquinolin-4-one
Standard InChI InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12,19H,2-6,9H2,1H3
Standard InChI Key ICTVCUOZYWNYHM-UHFFFAOYSA-N
SMILES CCCCCCCC1=CC(=O)C2=CC=CC=C2N1O
Canonical SMILES CCCCCCCC1=CC(=O)C2=CC=CC=C2N1O
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

HQNO (CAS No. 341-88-8) is a quinoline derivative with the systematic name 2-heptylquinolin-4-ol 1-oxide. Its molecular formula is C16H21NO2\text{C}_{16}\text{H}_{21}\text{NO}_{2}, corresponding to a molecular weight of 259.34 g/mol . The compound features a quinoline backbone substituted with a hydroxyl group at position 4, an N-oxide group at position 1, and a heptyl chain at position 2 (Figure 1). This structure confers amphiphilic properties, enabling interactions with both hydrophobic membrane regions and hydrophilic protein domains.

Synonyms: Antibiotic KF-8940, Pyo II, 2-Heptyl-4-quinolinol 1-oxide .

Synthesis and Stability

HQNO is naturally produced by P. aeruginosa as part of its alkylquinolone family of metabolites. Laboratory synthesis typically involves multi-step organic reactions, including cyclization of precursor amines and subsequent oxidation. A modified procedure yields HQNO in 69% efficiency over three steps without column chromatography . The compound is stable under standard laboratory conditions but degrades under strong acidic or alkaline environments.

Biological Activity and Mechanisms of Action

Inhibition of Mitochondrial Respiration

HQNO disrupts proton translocation across mitochondrial membranes by binding to cytochrome b in Complex III (ubiquinol-cytochrome c reductase). This interaction blocks electron transfer from ubiquinol to cytochrome c, effectively uncoupling oxidative phosphorylation . Studies on rat liver mitochondria demonstrate that HQNO catalyzes proton transport driven by pH gradients, leading to a collapse of the proton motive force . The half-maximal inhibitory concentration (IC50\text{IC}_{50}) for mitochondrial NADH oxidase is approximately 10.5 µM .

Targeting Bacterial Respiratory Chains

In pathogenic bacteria, HQNO inhibits Type II NADH:quinone oxidoreductase (NDH-2), a key enzyme in the electron transport chain of organisms like Mycobacterium tuberculosis and Plasmodium falciparum. Structural studies reveal that HQNO occupies the quinone-binding (Q) site of NDH-2, forming hydrogen bonds with flavin adenine dinucleotide (FAD) and hydrophobic interactions with residues Q317 and I379 . This binding mode mimics endogenous ubiquinone, explaining its competitive inhibition (Table 1).

Table 1: Inhibitory Effects of HQNO on Respiratory Enzymes

EnzymeOrganismIC₅₀ (µM)Reference
Mitochondrial NADH oxidaseRat liver10.5
NDH-2S. aureus7.3
Cytochrome bc₁ complexP. aeruginosa0.2

Impact on Microbial Communities

  • Hydroxylation: Arthrobacter and Rhodococcus spp. introduce a hydroxyl group at C-3 .

  • O-Methylation: Mycobacterium spp. produce 2-heptyl-1-methoxy-4-oxoquinoline .

  • Glycosylation: Bacillus spp. synthesize 2-heptyl-1-(β-d-glucopyranosydyl)-4-oxoquinoline .

These metabolites exhibit reduced toxicity, with EC50\text{EC}_{50} values up to 100-fold higher than HQNO .

Structural Insights and Implications for Drug Design

Crystal Structure of HQNO-NDH-2 Complex

X-ray crystallography of S. aureus NDH-2 bound to HQNO (PDB: 6FLX) reveals a slot-shaped quinone-binding tunnel where the quinoline head group interacts with FAD, while the heptyl tail anchors into a hydrophobic pocket . This binding mode is conserved across species, informing the design of quinolinyl pyrimidine derivatives with sub-micromolar potency .

Structure-Activity Relationships (SAR)

  • Alkyl Chain Length: Inhibitory activity increases with chain length (>C₁₂), as longer chains enhance hydrophobic interactions .

  • N-Oxide Group: Essential for hydrogen bonding; removal abolishes activity.

  • Quinoline Substitutions: Electron-withdrawing groups at C-3 improve binding affinity .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP280: Wear gloves
H315: Skin irritationP305+P351+P338: Rinse skin

Applications in Research and Medicine

Tool Compound in Bioenergetics

HQNO is widely used to study electron transport chain dynamics due to its specific inhibition of Complex III and NDH-2 . In chloroplasts, it blocks electron transfer between plastoquinone and the cytochrome b₆f complex (I₅₀ = 2 µM) .

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